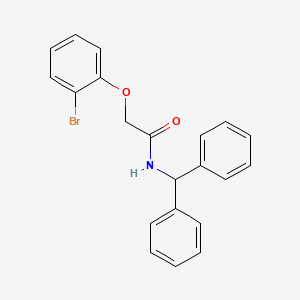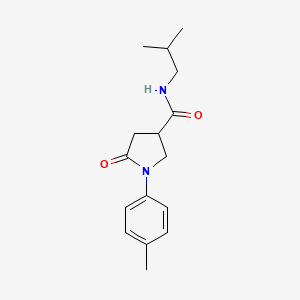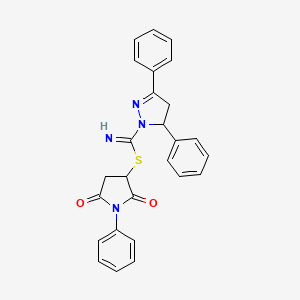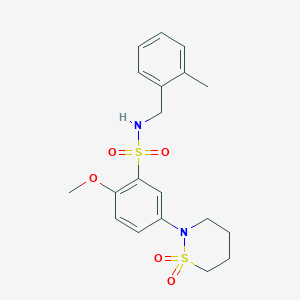
2-(2-bromophenoxy)-N-(diphenylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(diphenylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as bromphenacemide and is known for its anti-inflammatory and analgesic effects. In
Wirkmechanismus
The mechanism of action of bromphenacemide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) that are responsible for the production of prostaglandins. By inhibiting these enzymes, bromphenacemide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Bromphenacemide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a good safety profile with no significant toxic effects observed in animal studies. However, further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using bromphenacemide in lab experiments is its ability to inhibit the production of prostaglandins, which makes it a potential therapeutic agent for the treatment of various inflammatory conditions. However, one of the limitations of using bromphenacemide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of bromphenacemide. One future direction is to explore its potential as a therapeutic agent for the treatment of various inflammatory conditions. Another future direction is to investigate its mechanism of action in more detail to better understand its anti-inflammatory and analgesic effects. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to its development as a new drug for the treatment of inflammatory conditions.
Conclusion
In conclusion, bromphenacemide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes. Although further studies are needed to determine its safety and efficacy in humans, bromphenacemide has the potential to be developed as a new drug for the treatment of various inflammatory conditions.
Synthesemethoden
Bromphenacemide can be synthesized through a multistep process that involves the reaction of 2-bromophenol with N-diphenylmethyl-2-aminoacetamide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization. The final product obtained is a white crystalline powder with a melting point of 146-147°C.
Wissenschaftliche Forschungsanwendungen
Bromphenacemide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. This makes it a potential therapeutic agent for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.
Eigenschaften
IUPAC Name |
N-benzhydryl-2-(2-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c22-18-13-7-8-14-19(18)25-15-20(24)23-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEQNBCSMUZSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-2-(2-bromophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)

![2-bromo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4957589.png)


![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)
![1,2-dichloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4957610.png)

![methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate](/img/structure/B4957623.png)
![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)
![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)
